tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
描述
Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature
This compound belongs to the class of heterocyclic organic compounds known as diazabicycloalkanes, specifically featuring an eight-membered bicyclic ring system with two nitrogen atoms positioned at the 3 and 7 positions. The compound is systematically classified as a bicyclic beta-lactam derivative, characterized by the presence of a four-membered lactam ring fused to a six-membered diazabicyclic structure. The International Union of Pure and Applied Chemistry nomenclature formally designates this compound as this compound, reflecting its structural complexity through the bicyclic numbering system.
The molecular architecture encompasses a tert-butyl ester protecting group attached to the carboxylate functionality at the 3-position, while the 8-position contains a ketone functional group that defines much of the compound's reactivity profile. This structural arrangement places the compound within the broader category of protected amino acid derivatives, commonly employed in peptide synthesis and medicinal chemistry applications. The bicyclic framework [4.2.0] notation indicates a ring system where the largest ring contains four carbon atoms, the second ring contains two carbon atoms, and there are zero bridging atoms between the rings.
Alternative systematic nomenclature includes the designation as 8-Oxo-3,7-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester, which emphasizes the carboxylic acid derivative nature of the parent structure. The compound's classification extends to include its role as a heterocyclic building block, particularly valuable in the synthesis of more complex molecular architectures and pharmaceutical intermediates.
Historical Context and Discovery
The development of diazabicyclic compounds, including this compound, emerged from extensive research into novel synthetic methodologies for constructing fused beta-lactam systems during the late twentieth century. Early pioneering work by Branch and Pearson in 1981 established foundational synthetic approaches for the preparation of related diazabicyclic ring systems, specifically focusing on the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane frameworks.
The synthetic methodology developed during this period utilized intramolecular 1,3-dipolar cycloaddition reactions as a key strategic approach for constructing these complex bicyclic architectures. Branch and Pearson demonstrated that 4-vinyl- and 4-allyl-azetidin-2-ones could be successfully converted into corresponding diazabicyclic imines and enamines, establishing a foundational synthetic route that would influence subsequent developments in this chemical class. Their work represented a continuation of studies concerned with the preparation of fused beta-lactams through intramolecular cycloaddition reactions, providing crucial insights into the formation and stability of these eight-membered bicyclic systems.
The specific compound this compound was first documented in chemical databases with a creation date of May 4, 2013, according to PubChem records. This relatively recent formal documentation reflects the compound's emergence as a distinct synthetic target within the broader context of diazabicyclic chemistry research. The development timeline suggests that while related structural frameworks had been explored since the 1980s, the specific tert-butyl carboxylate derivative represents a more recent refinement in synthetic strategy and target selection.
Position in Heterocyclic Chemistry Research
Within the contemporary landscape of heterocyclic chemistry research, this compound occupies a significant position as both a synthetic building block and a scaffold for pharmaceutical development. Heterocyclic building blocks have become essential components in organic chemical synthesis reactions, forming the backbone of critical biological structures and serving as fundamental elements in developing molecular and polymer organic semiconductors. The compound's structural complexity and functional group diversity position it within the most sophisticated tier of heterocyclic building blocks currently available for research applications.
The compound has gained particular prominence in neurological receptor research, where related diazabicyclic structures have demonstrated significant activity as neuronal nicotinic acetylcholine receptor ligands. Research conducted by Frost and colleagues demonstrated that 3,8-diazabicyclo[4.2.0]octane-based compounds can exhibit picomolar affinity in radioligand binding assays and nanomolar agonist potency in functional assays, placing them among the most potent neuronal nicotinic acetylcholine receptor ligands known for the human alpha-4 beta-2 receptor. This research context establishes the structural framework as a privileged scaffold for central nervous system-active compounds.
Recent developments have expanded the application scope to include metabolic disease research, particularly in the development of glucagon-like peptide-1 receptor modulators. Novel 2,5-diazabicyclo[4.2.0]octanes have been described as glucagon-like peptide-1 receptor modulators for the treatment of cardiovascular and metabolic diseases, particularly type 2 diabetes. This research direction demonstrates the versatility of the diazabicyclic framework and its continued relevance in contemporary pharmaceutical development programs.
The compound's position within heterocyclic chemistry research is further reinforced by its inclusion in patent literature describing heterocyclic-carbonyl-diazabicycloalkanes, indicating active industrial interest in related chemical spaces. The synthetic accessibility and structural modularity of the tert-butyl carboxylate derivative make it particularly valuable as an intermediate in more complex synthetic sequences, contributing to its established role in pharmaceutical research and development pipelines.
Chemical Identification Parameters (Chemical Abstracts Service: 1251005-47-6)
The definitive chemical identification of this compound is established through multiple standardized parameters, with the Chemical Abstracts Service registry number 1251005-47-6 serving as the primary unique identifier. This registry number provides unambiguous identification within chemical databases and commercial catalogues, ensuring precise communication of the compound's identity across research and industrial applications.
Table 1: Primary Chemical Identification Parameters
The molecular formula C₁₁H₁₈N₂O₃ indicates a composition of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, consistent with the structural features of a tert-butyl carboxylate derivative of a diazabicyclic ketone. The molecular weight of 226.27 g/mol places the compound within the typical range for small molecule pharmaceutical intermediates and building blocks.
Table 2: Alternative Names and Synonyms
| Synonym | Context |
|---|---|
| 8-Oxo-3,7-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester | Systematic chemical nomenclature |
| WS-01826 | Research compound designation |
| D85287 | Database identifier |
The compound's chemical identification is further supported by its inclusion in multiple chemical databases with consistent structural and molecular parameter assignments. PubChem Compound Identifier 71306071 provides access to comprehensive structural information, including two-dimensional and three-dimensional conformational data. The compound's creation date in the PubChem database is recorded as May 4, 2013, with the most recent modification date of May 24, 2025, indicating ongoing curation and validation of the chemical record.
属性
IUPAC Name |
tert-butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-8/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAIROQUSBKKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of 3,8-diazabicyclo[4.2.0]octane with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
Chemistry: In chemistry, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glutamate transporters, which makes it a candidate for the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
作用机制
The mechanism of action of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves the inhibition of glutamate transporters. By binding to these transporters, the compound prevents the uptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action can modulate synaptic transmission and has potential therapeutic effects in neurological disorders.
相似化合物的比较
Comparison with Similar Compounds
Structurally analogous bicyclic compounds differ in nitrogen positioning, ring size, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a detailed comparison:
Structural and Functional Differences
Key Observations
Ring Size and Nitrogen Positioning :
- Bicyclo[4.2.0]octane derivatives (e.g., CAS 1251004-25-7) exhibit a larger fused ring system compared to bicyclo[3.2.1]octane analogs (e.g., CAS 149771-44-8). This difference impacts conformational rigidity and binding affinity in drug-receptor interactions .
- Compounds with nitrogen atoms at positions 3 and 7 (e.g., target compound) are more polar than those with nitrogen at positions 3 and 8 (e.g., CAS 149771-44-8), affecting solubility and LogP values .
In contrast, the 8-amino group in CAS 42145-38-0 provides a nucleophilic site for further functionalization . Stereochemistry plays a critical role: The (1R,6S)-isomer (CAS 1417789-72-0) shows higher enantioselectivity in asymmetric synthesis compared to non-stereospecific analogs .
Synthetic Utility :
- The Boc-protected derivatives (e.g., CAS 1251004-25-7, 149771-44-8) are preferred in peptide coupling reactions due to their stability under basic conditions .
- Suppliers like PharmaBlock Sciences and American Elements emphasize the commercial availability of these compounds for high-throughput drug discovery pipelines .
生物活性
Overview
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound that has gained attention for its significant biological activities, particularly as an inhibitor of glutamate transporters. This property positions it as a potential therapeutic agent for various neurological disorders, including epilepsy and neurodegenerative diseases.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1251005-47-6
- Molecular Formula : CHNO
- Molecular Weight : 226.27 g/mol
The primary mechanism of action for this compound involves the inhibition of glutamate transporters (specifically EAATs). By binding to these transporters, the compound prevents the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This modulation of glutamate levels can influence synaptic transmission and has implications for treating conditions characterized by excitotoxicity.
Inhibition of Glutamate Transporters
Research indicates that this compound exhibits potent inhibitory effects on glutamate transporters, which are critical in regulating neurotransmitter levels in the brain. Elevated glutamate levels are associated with various neurological conditions, making this compound a promising candidate for therapeutic development.
Case Studies and Research Findings
- Neuroprotective Effects : Studies have demonstrated that compounds with similar structures can protect neuronal cells from excitotoxicity induced by excessive glutamate exposure. The protective mechanisms may involve reducing oxidative stress and inflammation in neuronal tissues.
- Potential in Neurological Disorders : The inhibition of glutamate reuptake has been linked to potential benefits in treating epilepsy and other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability to modulate synaptic activity through glutamate levels presents a novel approach to therapy.
- Comparative Studies : In comparative studies with other bicyclic compounds, this compound has shown superior efficacy in inhibiting glutamate transporters compared to structurally similar compounds like tert-butyl 3,8-diazabicyclo[4.2.0]octane-7-carboxylate.
Data Table: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Glutamate Transporter Inhibition |
|---|---|---|---|
| This compound | 1251005-47-6 | 226.27 g/mol | High |
| tert-butyl 3,8-diazabicyclo[4.2.0]octane-7-carboxylate | 1251005-52-3 | 226.27 g/mol | Moderate |
| tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | 885271-73-8 | 226.27 g/mol | Low |
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Material : Reaction between 3,8-diazabicyclo[4.2.0]octane and tert-butyl chloroformate.
- Catalysts : Use of triethylamine as a base to facilitate ester formation.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.
常见问题
Q. What are the established synthetic routes for tert-butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Core formation : Cyclization reactions (e.g., Mannich or Pictet-Spengler-type) to construct the bicyclic framework .
- Functionalization : Introduction of the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Oxidation : Controlled oxidation at the 8-position using agents like KMnO₄ or RuO₄ to install the ketone moiety . Optimization involves solvent selection (e.g., THF for improved solubility), temperature control (0–25°C for Boc protection), and catalyst screening (e.g., Pd/C for hydrogenation steps) .
Q. How is the structural integrity of this compound validated in experimental settings?
Key characterization methods include:
- NMR spectroscopy : - and -NMR to confirm bicyclic scaffold geometry and substituent positions .
- X-ray crystallography : Resolving absolute stereochemistry, particularly for chiral centers (e.g., 1S,6R configurations) .
- Mass spectrometry : HRMS or ESI-MS to verify molecular weight (e.g., calculated m/z 225.28 for C₁₂H₁₉NO₃) .
Q. What are the common reactivity patterns of this bicyclic carbamate in organic synthesis?
The compound participates in:
- Nucleophilic substitutions : Reactivity at the carbonyl group with amines or alcohols under basic conditions .
- Reductive amination : Conversion of the ketone to secondary amines using NaBH₃CN or H₂/Pd .
- Ring-opening reactions : Acidic cleavage of the bicyclic system (e.g., HCl/dioxane) to generate linear intermediates .
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis vs. trans isomers) influence the compound’s biological or catalytic activity?
Stereochemistry critically impacts interactions with biological targets:
- nAChR binding : (1S,6R)-isomers show higher affinity for nicotinic receptors compared to (1R,6S) analogs, as demonstrated by radioligand assays .
- Catalytic activity : Trans isomers exhibit enhanced stability in asymmetric catalysis due to reduced steric hindrance . Computational modeling (e.g., DFT) and chiral HPLC are used to correlate structure-activity relationships .
Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during synthesis?
- Temperature modulation : Lower temperatures (e.g., −78°C) suppress ketone over-oxidation during RuO₄-mediated reactions .
- Protecting group selection : Trityl groups prevent unwanted N-alkylation during Boc deprotection .
- Additives : Radical scavengers (e.g., BHT) minimize dimerization in free-radical-mediated steps .
Q. How can discrepancies in reported spectroscopic data (e.g., -NMR shifts) be resolved?
- Solvent standardization : Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening signals .
- Cross-validation : Align data with X-ray structures or computational predictions (e.g., ACD/Labs or Gaussian) .
Q. What mechanistic insights explain its role as a precursor in bioactive molecule synthesis?
The bicyclic core serves as a rigid scaffold for drug discovery:
- Antimicrobial agents : Derivatives inhibit bacterial enoyl-ACP reductase (FabI) via hydrophobic interactions with the active site .
- Analgesics : Analogues act as α4β2 nAChR partial agonists, reducing neurotransmitter release in pain pathways . Mechanistic studies employ kinetic assays, mutagenesis, and molecular docking (e.g., AutoDock Vina) .
Methodological Considerations
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Refrigerate (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Handling : Use anhydrous gloves and Schlenk lines for moisture-sensitive steps .
- Decomposition signs : Monitor for color changes (yellowing) or precipitate formation, indicating degradation .
Q. What analytical techniques are recommended for quantifying impurities in synthesized batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
